4-methylsulfonylaniline Hydrochloride
Description
4-Methylsulfonylaniline hydrochloride (CAS 177662-76-9) is an organic compound with the molecular formula C₇H₉ClNO₂S and a molecular weight of 207.67 g/mol. It features a sulfonyl (-SO₂) group at the para position of the aniline ring, substituted with a methyl group, and is stabilized as a hydrochloride salt. Key properties include a high melting point (243–245°C) and hygroscopicity, necessitating dry storage conditions . This compound is widely utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of sulfonamide-based drugs .
Properties
IUPAC Name |
4-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEAGYKSZYLEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370616 | |
| Record name | 4-methylsulfonylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177662-76-9 | |
| Record name | 4-methylsulfonylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfonyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Steps
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Diazotization :
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Substrate : 4-Methylsulfonylaniline (10.27 g, 0.06 mol)
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Reagents : Hydrochloric acid (100 mL), sodium nitrite (4.47 g, 0.065 mol)
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Conditions : Temperature maintained below −10°C in an ice-water bath.
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Mechanism : The aniline undergoes diazotization to form a diazonium salt, critical for subsequent reduction.
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Reduction :
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Reagents : Tin(II) chloride dihydrate (67.7 g, 0.30 mol) in hydrochloric acid (60 mL)
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Conditions : Dropwise addition at −10°C, followed by filtration and vacuum drying at 60°C.
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Outcome : The diazonium salt is reduced to the target hydrazine hydrochloride derivative.
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Key Data Table: Diazotization-Reduction Parameters
| Parameter | Value |
|---|---|
| Temperature | −10°C (both steps) |
| Reaction Time | 1 hour per step |
| Molar Ratio (Aniline:HCl) | 1:1.1 |
| Yield | 67.9% |
This method prioritizes low-temperature conditions to suppress side reactions, such as hydrolysis or dimerization, which are common in diazonium chemistry.
Direct Hydrochloride Salt Formation
While less commonly reported, direct protonation of 4-methylsulfonylaniline with hydrochloric acid presents a straightforward route. Although explicit experimental details are scarce in the provided sources, analogous processes for related aniline derivatives (e.g., US3367969A ) suggest the following protocol:
Proposed Procedure
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Acidification :
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Substrate : 4-Methylsulfonylaniline (1.0 mol)
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Reagent : Concentrated hydrochloric acid (1.2 mol)
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Conditions : Stirring at 25°C for 2 hours.
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Workup : Precipitation of the hydrochloride salt via solvent evaporation or anti-solvent addition.
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Challenges and Considerations
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Solubility : The sulfonyl group enhances solubility in aqueous HCl, necessitating precise stoichiometry to avoid over-acidification.
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Purity : Crystallization from ethanol/water mixtures (e.g., 3:1 v/v) improves purity, as noted in analogous syntheses.
Alternative Pathways from Sulfonyl Precursors
Oxidation of 4-Methylthioaniline
A patent (CN102603646B ) outlines a pathway applicable to 4-methylsulfonylaniline hydrochloride via oxidation of 4-methylthioaniline:
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Sulfonation :
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Substrate : 4-Methylthioaniline
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Oxidizing Agent : Hydrogen peroxide (30%) or potassium permanganate
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Conditions : Acidic aqueous medium (pH 1–3) at 60–80°C for 4–6 hours.
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Hydrochloride Formation :
Comparative Analysis of Oxidants
| Oxidant | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂O₂ | 70 | 65 | Minimal |
| KMnO₄ | 80 | 70 | MnO₂ sludge |
Hydrogen peroxide is favored industrially due to easier byproduct management, though KMnO₄ offers marginally higher yields.
Industrial-Scale Optimization Strategies
Temperature and Stoichiometry
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Low-Temperature Diazotization : Maintaining temperatures below −10°C prevents diazonium salt decomposition, crucial for reproducibility.
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HCl Excess : A 10% molar excess of HCl ensures complete protonation of the aniline nitrogen, minimizing unreacted starting material.
Critical Evaluation of Methodologies
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Diazotization-Reduction | High yield (67.9%) | Cryogenic conditions required | Moderate (specialized equipment) |
| Direct Acidification | Simplicity | Lower reported yields | High |
| Oxidation | Scalable | Byproduct generation | High (with H₂O₂) |
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfonylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases and elevated temperatures.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-Methylsulfonylaniline Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylsulfonylaniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to inhibit certain enzymes, leading to its potential use as an anti-inflammatory agent . The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in drug synthesis .
Comparison with Similar Compounds
Structural Analogues with Methoxy Substituents
4-Methoxyaniline Hydrochloride
- Molecular Formula: C₇H₁₀ClNO
- Molecular Weight : 159.61 g/mol
- Key Features : The methoxy (-OCH₃) group at the para position enhances electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. Unlike the sulfonyl group, the methoxy group is electron-donating, which alters solubility and interaction with biological targets. Crystallographic studies reveal intermolecular N–H⋯Cl hydrogen bonding, contributing to its solid-state stability .
Halogenated Derivatives
3-Chloro-4-Methoxyaniline Hydrochloride
- Synthesis : Prepared via acid hydrolysis of 4-methoxyphenylnitrone with oxalyl chloride in THF, yielding a light grey solid (38.5% yield) .
- Key Features : The chloro substituent at the meta position increases lipophilicity compared to 4-methylsulfonylaniline hydrochloride. This property is advantageous in drug design for improving membrane permeability.
Sulfonyl-Containing Analogues
N-Methyl-4-(methylsulfonyl)aniline Hydrochloride (CAS 31596-87-9)
Morpholine-Sulfonyl Hybrid Compounds
4-(Morpholine-4-sulfonyl)-benzylamine Hydrochloride (CAS 933989-50-5)
- Molecular Formula : C₁₁H₁₇ClN₂O₃S
- Molecular Weight : 292.78 g/mol
- Key Features : The morpholine ring introduces a heterocyclic moiety, improving aqueous solubility and enabling interactions with enzymes or receptors via hydrogen bonding. This structural complexity expands its utility in targeted drug delivery systems .
Data Tables
*Calculated based on structural analysis.
Biological Activity
4-Methylsulfonylaniline hydrochloride, a derivative of aniline, has garnered attention in pharmacological research due to its potential biological activities, particularly as an anti-inflammatory agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound (C7H10ClNO2S) is characterized by the presence of a methylsulfonyl group attached to an aniline structure. Its chemical structure allows for interactions with various biological targets, notably the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in inflammatory processes.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of COX-2 activity. COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, mediators that promote inflammation and pain. By inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and associated symptoms .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a series of studies involving animal models, the compound was shown to reduce paw edema in rats induced by egg-white injection. The results indicated that certain derivatives of this compound were more effective than traditional NSAIDs like diclofenac sodium in reducing inflammation at specific time intervals .
Table 1: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/Kg) | Reduction in Paw Edema (%) | Comparison to Control |
|---|---|---|---|
| This compound | 3 | 55 | Higher than control |
| Diclofenac Sodium | 3 | 45 | Standard |
| Control (Propylene Glycol) | - | 10 | Baseline |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound undergoes both phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its elimination from the body .
Case Studies and Research Findings
- Study on Derivatives : A study synthesized various derivatives of 4-methylsulfonylaniline to evaluate their selectivity against COX-2. The findings revealed that some derivatives not only retained anti-inflammatory activity but also exhibited enhanced selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .
- In Vivo Evaluation : In vivo evaluations using rat models showed that administration of this compound resulted in significant reductions in inflammatory markers compared to controls. This suggests its potential utility in treating conditions characterized by chronic inflammation .
- Mechanistic Insights : Further mechanistic studies indicated that this compound may also influence other signaling pathways involved in inflammation, such as those mediated by cytokines and growth factors .
Q & A
Q. Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Melting Point | 243–245°C | |
| Purity Validation | HPLC, NMR, elemental analysis |
Basic: How is structural characterization of this compound performed?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks for the aromatic protons (δ 7.2–7.8 ppm), methylsulfonyl group (δ 3.0 ppm for CH3), and NH2/Cl– signals .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and NH3+Cl– (broad band ~2500–3000 cm⁻¹) groups .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 207.67 (C7H9NO2S·HCl) .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
Advanced: How can reaction conditions be optimized for higher yields in sulfonation steps?
Methodological Answer:
Factorial design experiments are critical for optimizing parameters:
- Variables : Temperature (80–120°C), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometry (1:1 to 1:1.2 aniline:sulfonyl chloride) .
- Case Study : For analogous sulfonamide syntheses, yields improved from 65% to 82% by increasing reaction time from 4h to 6h and using anhydrous conditions .
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
Q. Data-Driven Optimization :
| Condition | Yield Improvement | Source |
|---|---|---|
| Anhydrous solvent | +15% | |
| Extended reaction time | +10% |
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., sulfonyl group’s sulfur atom) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .
- PubChem Data : Use experimentally derived properties (e.g., LogP = 1.2) to parameterize simulations .
Application Example : DFT studies on similar sulfonamides revealed that electron-withdrawing groups enhance electrophilicity at sulfur, facilitating nucleophilic attack .
Basic: What factors influence the stability of this compound during storage?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 245°C; store below 25°C in airtight containers .
- Hygroscopicity : The hydrochloride salt is moderately hygroscopic; use desiccants (silica gel) in storage .
- Light Sensitivity : Protect from UV light to prevent sulfonyl group degradation .
Q. Stability Testing Protocol :
- Accelerated Aging : 40°C/75% RH for 6 months, with periodic HPLC checks for degradation products .
Advanced: How are mechanistic studies conducted for sulfonation reactions involving this compound?
Methodological Answer:
- Isotopic Labeling : Use deuterated reagents (e.g., CD3SO2Cl) to track sulfonyl group incorporation via MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates) .
Case Study : In a related synthesis, KIE > 1 indicated that proton transfer is rate-limiting in sulfonation .
Basic: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
